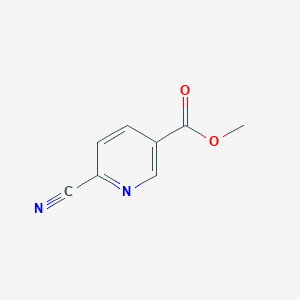
1-ベンジル-4-メチル-1H-1,2,3-トリアゾール
概要
説明
1-Benzyl-4-methyl-1H-1,2,3-triazole (BMT) is a heterocyclic organic compound that has been studied extensively for its potential application in a variety of fields, including drug research, medicinal chemistry, and materials science. BMT is a five-membered ring consisting of one nitrogen atom, one carbon atom, and three hydrogen atoms. It is a versatile building block for the synthesis of other compounds, and has been used in research as a catalyst, a reagent, and a ligand.
科学的研究の応用
創薬
1,2,3-トリアゾール類には、1-ベンジル-4-メチル-1H-1,2,3-トリアゾールが含まれ、創薬において幅広い用途が見出されています . これらは、アミノ酸、ヌクレオチドなどの必須な構成要素の一部です . 1,2,3-トリアゾールコアを持つ多くの著名な医薬品が市販されています .
有機合成
1,2,3-トリアゾールは、有機合成において広く使用されています . これらは高い化学的安定性を持ち、通常は酸性または塩基性加水分解、さらには高温での酸化および還元条件に対しても不活性です .
高分子化学
高分子化学の分野では、1,2,3-トリアゾールが重要な役割を果たしています . その強い双極子モーメントと水素結合能力により、アミド結合に構造的に似ており、EまたはZアミド結合を模倣しています .
超分子化学
1,2,3-トリアゾールは、超分子化学にも使用されています . これらの独自の特性により、この分野で幅広い用途があります .
生体共役
生体共役は、1,2,3-トリアゾールが使用されているもう1つの分野です . これらは、2つの分子間の橋渡しとして機能し、複雑な構造の作成を可能にします .
化学生物学
化学生物学では、1,2,3-トリアゾールはさまざまな目的で使用されています . これらは、さまざまな酵素や受容体と生体系で容易に結合することができます .
蛍光イメージング
1,2,3-トリアゾールは、蛍光イメージングに応用されています . これらは、イメージング目的の蛍光プローブを作成するために使用できます .
材料科学
最後に、1,2,3-トリアゾールは材料科学で使用されています . その独自の特性により、新しい材料の作成に適しています .
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 1-Benzyl-4-methyl-1H-1,2,3-triazole is copper (I) ions . This compound acts as a ligand , binding to copper (I) ions and stabilizing them .
Mode of Action
1-Benzyl-4-methyl-1H-1,2,3-triazole, also known as a polytriazolylamine ligand , interacts with its target by stabilizing copper (I) ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of copper (I) ions in the azide-acetylene cycloaddition .
Biochemical Pathways
The primary biochemical pathway affected by 1-Benzyl-4-methyl-1H-1,2,3-triazole is the azide-acetylene cycloaddition . By stabilizing copper (I) ions, this compound enhances the catalytic effect of these ions in the cycloaddition reaction .
Pharmacokinetics
It is known that this compound is a solid at room temperature and is soluble in dmso and dmf . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of 1-Benzyl-4-methyl-1H-1,2,3-triazole is the enhanced catalytic effect of copper (I) ions in the azide-acetylene cycloaddition . This can lead to more efficient cycloaddition reactions, which are important in various fields, including organic synthesis and medicinal chemistry.
生化学分析
Biochemical Properties
1-Benzyl-4-methyl-1H-1,2,3-triazole plays a significant role in biochemical reactions, particularly in the stabilization of copper (I) ions. This compound acts as a ligand, forming complexes with copper (I) ions and preventing their disproportionation and oxidation . . This interaction is crucial for the efficiency and selectivity of these reactions, which are widely used in chemical synthesis and bioconjugation.
Cellular Effects
1-Benzyl-4-methyl-1H-1,2,3-triazole has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to stabilize copper (I) ions can impact the activity of copper-dependent enzymes, which play essential roles in cellular respiration and antioxidant defense . Additionally, 1-Benzyl-4-methyl-1H-1,2,3-triazole may modulate the expression of genes involved in these pathways, leading to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of 1-Benzyl-4-methyl-1H-1,2,3-triazole involves its interaction with copper (I) ions. The compound binds to copper (I) ions through its triazole nitrogen atoms, forming stable complexes that prevent the oxidation of copper (I) to copper (II) . This stabilization is essential for maintaining the catalytic activity of copper in various biochemical reactions. Additionally, 1-Benzyl-4-methyl-1H-1,2,3-triazole may interact with other biomolecules, such as proteins and nucleic acids, influencing their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-4-methyl-1H-1,2,3-triazole can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and exposure to light . Over time, 1-Benzyl-4-methyl-1H-1,2,3-triazole may undergo degradation, leading to a decrease in its effectiveness in biochemical reactions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1-Benzyl-4-methyl-1H-1,2,3-triazole vary with different dosages in animal models. At low doses, the compound can enhance the activity of copper-dependent enzymes and improve cellular function . At high doses, 1-Benzyl-4-methyl-1H-1,2,3-triazole may exhibit toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for therapeutic applications .
Metabolic Pathways
1-Benzyl-4-methyl-1H-1,2,3-triazole is involved in various metabolic pathways, particularly those related to copper metabolism. The compound interacts with enzymes and cofactors involved in the transport and utilization of copper ions . This interaction can affect metabolic flux and the levels of metabolites in cells, influencing overall cellular metabolism . Additionally, 1-Benzyl-4-methyl-1H-1,2,3-triazole may be metabolized by enzymes in the liver, leading to the formation of metabolites that can be excreted from the body .
Transport and Distribution
Within cells and tissues, 1-Benzyl-4-methyl-1H-1,2,3-triazole is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of 1-Benzyl-4-methyl-1H-1,2,3-triazole can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 1-Benzyl-4-methyl-1H-1,2,3-triazole is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . This localization is crucial for the compound’s activity and function, as it allows 1-Benzyl-4-methyl-1H-1,2,3-triazole to interact with specific biomolecules and participate in localized biochemical reactions .
特性
IUPAC Name |
1-benzyl-4-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-9-7-13(12-11-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXAJAYFLQNQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538702 | |
| Record name | 1-Benzyl-4-methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91258-00-3 | |
| Record name | 1-Benzyl-4-methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















